molecular formula C23H19NO B12894069 5,7-Bis(2-methylphenyl)quinolin-8-ol CAS No. 648896-55-3

5,7-Bis(2-methylphenyl)quinolin-8-ol

Cat. No.: B12894069
CAS No.: 648896-55-3
M. Wt: 325.4 g/mol
InChI Key: SYABJUZBKFXKFI-UHFFFAOYSA-N
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Description

5,7-Di-o-tolylquinolin-8-ol: is a quinoline derivative with the molecular formula C23H19NO. This compound is characterized by the presence of two o-tolyl groups at the 5 and 7 positions of the quinoline ring, and a hydroxyl group at the 8 position. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Di-o-tolylquinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with o-tolyl derivatives under specific conditions. One common method includes the use of Friedländer synthesis, where an o-tolyl aldehyde reacts with 8-hydroxyquinoline in the presence of a base and a catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5,7-Di-o-tolylquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,7-Di-o-tolylquinolin-8-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,7-Di-o-tolylquinolin-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8 position plays a crucial role in its biological activity by forming hydrogen bonds with target molecules. This compound can inhibit enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison: 5,7-Di-o-tolylquinolin-8-ol is unique due to the presence of o-tolyl groups, which enhance its lipophilicity and potentially its biological activity. Compared to its halogenated counterparts, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

CAS No.

648896-55-3

Molecular Formula

C23H19NO

Molecular Weight

325.4 g/mol

IUPAC Name

5,7-bis(2-methylphenyl)quinolin-8-ol

InChI

InChI=1S/C23H19NO/c1-15-8-3-5-10-17(15)20-14-21(18-11-6-4-9-16(18)2)23(25)22-19(20)12-7-13-24-22/h3-14,25H,1-2H3

InChI Key

SYABJUZBKFXKFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)O)C4=CC=CC=C4C

Origin of Product

United States

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